molecular formula C22H22FN3O3 B2744988 (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone CAS No. 1170362-25-0

(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2744988
CAS No.: 1170362-25-0
M. Wt: 395.434
InChI Key: WYFKYRQODABPMN-UHFFFAOYSA-N
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Description

The compound "(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone" is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core linked to a piperidine ring and substituted with a 4-fluorobenzyl group and a 4-methoxyphenyl ketone moiety. The oxadiazole ring is a pharmacophoric element known for its electron-deficient nature, enabling π-π stacking interactions in biological targets, while the fluorobenzyl and methoxyphenyl groups enhance lipophilicity and binding affinity .

Properties

IUPAC Name

[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-19-10-6-16(7-11-19)22(27)26-12-2-3-17(14-26)21-25-24-20(29-21)13-15-4-8-18(23)9-5-15/h4-11,17H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKYRQODABPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone is a synthetic organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Oxadiazole Ring : This five-membered ring is known for its diverse biological activities.
  • Fluorobenzyl Group : The presence of fluorine enhances the electronic properties and lipophilicity of the molecule.
  • Piperidine Moiety : This cyclic amine contributes to the compound's pharmacological profile.
  • Methanone Group : This carbonyl group is essential for the interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring can facilitate binding to enzymes or receptors, potentially modulating their activity. The piperidine structure may enhance the compound's affinity for certain biological targets, influencing its pharmacodynamics.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other oxadiazole derivatives that have shown inhibitory effects on tyrosinase and other enzymes involved in metabolic pathways .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity using HeLa cell lines, revealing a potential for selective toxicity against cancer cells while exhibiting low cytotoxicity towards normal cells .

Structure-Activity Relationship (SAR)

Research indicates that substituents on the oxadiazole ring significantly influence biological activity. The introduction of electron-withdrawing groups like fluorine enhances antimicrobial and cytotoxic activities. For instance:

  • Compounds with fluorinated groups often exhibit improved binding affinities to target enzymes compared to their non-fluorinated counterparts .

Antimicrobial Activity

A study evaluating various oxadiazole derivatives demonstrated that compounds similar to this compound showed promising antimicrobial effects. Compounds were tested against multiple bacterial strains using the MTT assay, with some exhibiting significant inhibition at low concentrations .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5bStaphylococcus aureus12.5 µg/mL
5cE. coli6.25 µg/mL
5dPseudomonas aeruginosa25 µg/mL

Cytotoxicity Studies

In vitro studies on HeLa cells indicated that certain derivatives of the compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential applications in cancer therapy. Notably, compounds were designed to minimize toxicity towards normal cells while maximizing effects on cancerous cells .

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone exhibit significant activity against various bacterial and fungal strains. Specific studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .

Analgesic and Anti-inflammatory Effects

Several studies highlight the analgesic and anti-inflammatory potential of oxadiazole derivatives. For instance, compounds derived from the oxadiazole scaffold have been found to exhibit potent analgesic effects in animal models, showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests that this compound may also possess similar therapeutic properties.

Antioxidant Activity

Research has demonstrated that oxadiazole derivatives can act as effective antioxidants. In vitro studies using DPPH radical scavenging assays have shown that certain oxadiazoles exhibit significant free radical scavenging activity, making them potential candidates for developing antioxidant therapies .

Ligand-Receptor Interactions

The compound's structure allows it to interact with various biological targets, including G protein-coupled receptors (GPCRs). Specific oxadiazole derivatives have been identified as selective ligands for certain receptor subtypes, which could lead to the development of new pharmacological agents targeting neurological disorders .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to be modified at various positions allows for the synthesis of a library of derivatives with tailored biological activities. This flexibility is crucial in medicinal chemistry for optimizing drug efficacy and minimizing side effects .

Material Science Applications

In addition to its biological applications, this compound may also find use in material science due to its unique electronic properties derived from the oxadiazole moiety. Research into organic electronics suggests that oxadiazoles can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound 1,3,4-Oxadiazole + Piperidine 4-Fluorobenzyl, 4-methoxyphenyl Hypothesized kinase/antibacterial activity (based on analogues)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,3,4-Thiadiazole + Thiazolidinone 4-Fluorophenyl, 4-methoxyphenyl Antibacterial (tested against S. aureus and E. coli)
5-Substituted-1,3,4-oxadiazole derivatives (e.g., triazole-linked) 1,3,4-Oxadiazole + Triazole Varied aryl groups Antibacterial (MIC: 8–32 µg/mL against Gram-positive bacteria)
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone 1,3,4-Oxadiazole + Piperidine 4-Fluorobenzyl, 5-methylisoxazole Unreported (structural analogue with isoxazole ketone)

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances metabolic stability compared to sulfonyl derivatives (e.g., ), which may improve bioavailability.
  • Piperidine vs. Thiazolidinone: The piperidine ring in the target compound offers conformational flexibility, contrasting with the rigid thiazolidinone in , which may affect target selectivity.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bond Acceptors : The oxadiazole and ketone groups provide 5 H-bond acceptors, similar to thiadiazole derivatives , but fewer than triazole-linked compounds (7 acceptors in ).

Research Findings and Limitations

  • Similarity-Based Predictions: Ligand-based virtual screening (using MACCS fingerprints) indicates ~75% similarity to known kinase inhibitors, supporting further in vitro testing .
  • Activity Cliffs: Structural analogues with minor substituent changes (e.g., isoxazole vs. methoxyphenyl in ) may exhibit divergent activities, challenging the "similar property principle" .
  • Synthetic Challenges : The target compound’s piperidine-oxadiazole linkage requires multi-step synthesis (similar to ), complicating large-scale production.

Q & A

Basic: What synthetic strategies are optimal for obtaining high-purity batches of this compound?

Answer:
The synthesis requires multi-step reactions, typically involving cyclization of oxadiazole precursors and subsequent coupling with piperidine and methoxyphenyl moieties. Key steps include:

  • Thiadiazole/Oxadiazole Formation: Cyclization using reagents like POCl₃ or carbodiimides under reflux conditions .
  • Piperidine Functionalization: Nucleophilic substitution or acylation reactions to attach the fluorobenzyl group, optimized at 60–80°C with catalytic bases (e.g., K₂CO₃) .
  • Purification: Chromatography (silica gel, n-hexane/EtOAC gradients) or crystallization from ethanol/water mixtures to achieve >95% purity .
    Validate purity via HPLC (retention time analysis) and ¹³C-NMR to confirm absence of unreacted intermediates .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?

Answer:

  • ¹H/¹³C-NMR: Critical for confirming the piperidine ring conformation (δ 2.5–3.5 ppm for N-CH₂ protons) and oxadiazole C=N signals (δ 160–165 ppm) .
  • IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methanone moiety) .
  • HPLC-MS: Monitor molecular ion peaks (e.g., [M+H]⁺) and quantify impurities using reverse-phase C18 columns .
  • Elemental Analysis: Cross-check calculated vs. observed C/H/N ratios to detect residual solvents or byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Analog Synthesis: Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents to assess electronic effects on target binding .
  • Piperidine Ring Modifications: Introduce methyl or ethyl groups to the piperidine nitrogen to study steric effects on receptor interactions .
  • Biological Assays: Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular viability tests (MTT assays) to correlate structural changes with activity .
  • Computational Docking: Use software like AutoDock to predict binding modes with target proteins (e.g., COX-2 or EGFR) and guide rational design .

Advanced: How should contradictory data in biological activity across studies be resolved?

Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolyzed oxadiazole rings) that may confound activity measurements .
  • Cross-Study Comparisons: Normalize data against reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab discrepancies .
  • Crystallography: Resolve 3D structures of compound-target complexes to validate binding hypotheses and explain potency variations .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration based on substituent effects .
  • MD Simulations: Model solvation dynamics and protein-ligand stability over 100-ns trajectories to assess binding affinity and residence time .
  • QSAR Modeling: Train regression models using descriptors (e.g., molar refractivity, topological surface area) from analogs with known bioavailability .

Basic: How does the compound’s stability vary under different pH conditions?

Answer:

  • Acidic Conditions (pH <3): Oxadiazole rings may hydrolyze to semicarbazides; monitor via HPLC for degradation peaks .
  • Neutral/Basic Conditions (pH 7–9): Stable for >24 hours in buffered solutions, but methoxy groups may undergo slow oxidative demethylation .
  • Storage Recommendations: Lyophilize and store at -20°C under inert gas (N₂) to prevent moisture-induced degradation .

Advanced: What is the role of the 4-fluorobenzyl group in target selectivity?

Answer:

  • Electrostatic Interactions: The fluorine atom’s electronegativity enhances hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .
  • Lipophilicity: Fluorine increases logP, improving membrane permeability compared to non-fluorinated analogs .
  • Comparative Studies: Replace fluorine with Cl or H in analogs; fluorinated versions show 3–5× higher potency in cytotoxicity assays .

Advanced: How can synergistic effects with chemotherapeutics be systematically evaluated?

Answer:

  • Combination Index (CI): Use the Chou-Talalay method to quantify synergy (CI <1) in cell lines treated with the compound + paclitaxel or cisplatin .
  • Mechanistic Profiling: RNA-seq to identify pathways (e.g., apoptosis, DNA repair) modulated by the combination vs. monotherapy .
  • In Vivo Models: Test efficacy in xenograft mice, monitoring tumor volume reduction and toxicity (e.g., ALT/AST levels) .

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